Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Anti-tuberculosis drug discovery QcrB inhibitors Imidazo[1,2-a]pyridine-3-carboxamides

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2115855-42-8) is a disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester bearing a methoxy group at the 8-position of the fused bicyclic core. Its molecular formula is C₁₁H₁₂N₂O₃ with a molecular weight of 220.22 g/mol.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B13659534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC=C2OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3
InChIKeyOADDZKSYZVZOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Characterization


Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2115855-42-8) is a disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester bearing a methoxy group at the 8-position of the fused bicyclic core. Its molecular formula is C₁₁H₁₂N₂O₃ with a molecular weight of 220.22 g/mol . The compound is commercially available at 98% purity from specialized building-block suppliers and is stored sealed under dry conditions at 2–8°C . Predicted physicochemical properties include a density of 1.24±0.1 g/cm³ and a pKa of 3.09±0.50 . The imidazo[1,2-a]pyridine-3-carboxylate ester scaffold is explicitly recognized as the key intermediate class for preparing imidazo[1,2-a]pyridine-3-carboxamides, a validated series of potent anti-tuberculosis agents targeting the mycobacterial QcrB subunit of the cytochrome bc₁ complex [1][2].

Why Ethyl 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by In-Class Analogs Without Experimental Revalidation


Within the imidazo[1,2-a]pyridine ester family, three structural variables critically determine both downstream synthetic utility and biological profile: (i) the position of the carboxylate ester on the bicyclic core (2- vs 3-position), (ii) the nature of the ester alkyl group (methyl vs ethyl), and (iii) the substitution pattern on the pyridine ring, particularly at the 8-position. The 3-carboxylate regioisomer is the established entry point to imidazo[1,2-a]pyridine-3-carboxamides—a compound class that has produced the Phase 2 clinical candidate Telacebec (Q203) with nanomolar potency against Mycobacterium tuberculosis [1]. The 2-carboxylate isomer lacks this validated development trajectory. Simultaneously, the 8-methoxy group modulates the electron density of the pyridine ring and introduces steric constraints that directly affect reactivity in amidation and cross-coupling reactions, as well as interactions with biological targets such as aldehyde dehydrogenase isoforms [2]. Generic substitution with a 2-carboxylate isomer, a methyl ester, or an 8-unsubstituted analog will alter reaction kinetics, product distribution, and biological screening outcomes, rendering inter-study comparisons unreliable without explicit revalidation.

Quantitative Differentiation Evidence for Ethyl 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylate vs. Closest Analogs


Regioisomeric Identity: 3-Carboxylate as the Validated Key Intermediate for Anti-TB Carboxamides vs. 2-Carboxylate Isomer

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate possesses the carboxylate ester at the 3-position of the imidazo[1,2-a]pyridine core. This regioisomeric identity is critical because imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs) are explicitly designated as the key synthetic intermediates for preparing imidazo[1,2-a]pyridine-3-carboxamides (IPAs), a compound class with demonstrated nanomolar potency against Mycobacterium tuberculosis H37Rv [1]. In the landmark ACS Med. Chem. Lett. study, 12 of 14 IPA derivatives exhibited MIC values ≤1 μM against replicating Mtb, and 5 compounds achieved MIC ≤0.006 μM [2]. The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, demonstrates an MIC₅₀ of 2.7 nM against Mtb H37Rv . In contrast, ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8), the 2-carboxylate positional isomer, shares the identical molecular formula (C₁₁H₁₂N₂O₃, MW 220.22) but lacks any documented role as a precursor to a clinically validated anti-TB chemotype. The 2-carboxylate isomer is not a competent intermediate for the 3-carboxamide series and proceeds through different synthetic and biological pathways.

Anti-tuberculosis drug discovery QcrB inhibitors Imidazo[1,2-a]pyridine-3-carboxamides Key intermediate

Ester Alkyl Group Differentiation: Ethyl Ester LogP and Steric Profile vs. Methyl Ester Analog

The ethyl ester group in the target compound confers a computed LogP of 1.52 and a topological polar surface area (TPSA) of 52.83 Ų . The methyl ester analog, methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2113881-23-3, MW 206.20 g/mol, C₁₀H₁₀N₂O₃), differs by one methylene unit (–CH₂–) in the ester moiety, which is predicted to reduce LogP by approximately 0.4–0.5 units based on the Hansch π contribution of the methylene fragment . This difference in lipophilicity directly impacts solubility in organic reaction media, partitioning behavior during aqueous workup, and the reactivity of the ester toward nucleophilic amidation. The ethyl ester also provides greater steric bulk at the ester carbonyl, which can influence the rate of aminolysis in the conversion to carboxamides—the critical step in generating bioactive imidazo[1,2-a]pyridine-3-carboxamides [1]. The additional rotatable bond in the ethyl ester (3 rotatable bonds total) vs. the methyl ester (2 rotatable bonds for the ester group) offers differential conformational flexibility during enzymatic hydrolysis or receptor binding.

Lipophilicity optimization Building block selection Medicinal chemistry ADME prediction

8-Methoxy Substitution: Electronic Modulation of the Imidazo[1,2-a]pyridine Core vs. 8-Unsubstituted and 8-Hydroxy Analogs

The 8-methoxy (–OCH₃) substituent on the pyridine ring of the target compound exerts both electron-donating resonance effects (+M) and electron-withdrawing inductive effects (–I), modulating the electron density of the bicyclic core in a manner distinct from an 8-unsubstituted (–H) or 8-hydroxy (–OH) analog. While direct IC₅₀ data for the target compound itself are not available, class-level SAR from the imidazo[1,2-a]pyridine ALDH inhibitor series demonstrates that 8-substitution profoundly affects isoform selectivity and potency [1]. In the Quattrini et al. study (ACS Med. Chem. Lett. 2020), an 8-methoxy-substituted derivative (compound 3q, bearing 8-OCH₃ and a 2-(4-fluorophenyl) group) exhibited ALDH1A3 IC₅₀ = 7.2 ± 1.5 μM, while the corresponding 8-unsubstituted parent scaffold (compound 3a) was inactive against ALDH1A1 and showed only weak activity against ALDH1A2 (IC₅₀ = 61.4 ± 1.6 μM) and ALDH1A3 (IC₅₀ = 80.6 ± 1.8 μM) [2]. This represents a greater than 10-fold improvement in ALDH1A3 potency conferred by the combination of 8-methoxy and appropriate 2-substitution. The 8-methoxy group also influences the compound's pKa (predicted 3.09 ± 0.50) , which affects ionization state under physiological and reaction conditions, differentiating it from the 8-hydroxy analog that would exhibit an additional hydrogen-bond donor.

Structure–activity relationship Aldehyde dehydrogenase inhibitors Electronic effects Scaffold optimization

Purity Specification and Storage Stability: 98% Assay with Defined Storage Conditions vs. Typical Building-Block Alternatives

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is commercially available at a certified purity of 98% (HPLC) with defined storage conditions requiring sealed, dry containment at 2–8°C . This purity specification exceeds the 95% threshold typical of several close analogs: ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8) is listed at 97% purity , and 8-methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester from an alternative supplier is listed at 95% . The 98% purity level reduces the potential for impurities to confound biological assay results or interfere with subsequent synthetic transformations, particularly in amidation reactions where ester-active impurities can compete for the amine coupling partner. The explicit storage specification (sealed, dry, 2–8°C) is critical for maintaining ester integrity; imidazo[1,2-a]pyridine-3-carboxylic acid esters are susceptible to hydrolysis under ambient moisture, and procurement from suppliers that do not specify controlled storage conditions introduces batch-to-batch variability risk.

Building block procurement Purity specification Storage stability Reproducibility

Procurement-Relevant Application Scenarios for Ethyl 8-Methoxyimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Libraries for Anti-Tuberculosis Drug Discovery Targeting QcrB

Structure-Based Design of ALDH1A3-Selective Inhibitors for Cancer Stem Cell Targeting

Medicinal Chemistry Building Block Procurement for Parallel Amide Library Synthesis

Quote Request

Request a Quote for Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.